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Compound of Interest

Compound Name:
6-Butyl-1,3-benzothiazol-2-amine

hydrobromide

CAS No.: 1864052-59-4

Cat. No.: B2819226

Get Quote

Introduction: The Lipophilic Riluzole Analog
6-Butyl-1,3-benzothiazol-2-amine (CAS: 131395-10-3) represents a critical structural expansion

of the privileged 2-aminobenzothiazole scaffold. While its structural analog, Riluzole (6-

trifluoromethoxy), is a standard-of-care agent for Amyotrophic Lateral Sclerosis (ALS), the 6-

butyl variant introduces a significant lipophilic shift.

This Application Note provides a rigorous framework for profiling this molecule. Unlike standard

screening protocols, this guide addresses the specific physicochemical challenges imposed by

the C6-butyl chain—specifically, the balance between enhanced membrane permeability and

solubility-limited precipitation.

Core Applications
Neuropharmacology: Investigation of glutamate release inhibition and voltage-gated sodium

channel (VGSC) modulation.
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Antimicrobial Discovery: Evaluation of membrane disruption capabilities against Gram-

positive pathogens (S. aureus).

Medicinal Chemistry: Validation as a fragment for fragment-based drug discovery (FBDD)

targeting kinases or oxidoreductases.

Physicochemical Handling & Formulation
The 6-butyl substitution drastically alters the LogP compared to the parent benzothiazole.

Improper handling leads to "crashes" in aqueous media, resulting in false negatives in

enzymatic assays or false positives in cell-based assays (due to micro-precipitate toxicity).

Solubility Profile & Stock Preparation
Property Value (Est.) Implication for Assay

Molecular Weight 206.31 g/mol
Low MW, suitable for fragment

screening.

cLogP ~3.7 - 4.1
Highly lipophilic. Poor water

solubility.

pKa (Amine) ~3.5 - 4.0
Neutral at physiological pH

(7.4).

Protocol: "Step-Down" Solubilization
Do not dissolve directly in cell culture media.

Primary Stock: Dissolve 10 mg of 6-Butyl-1,3-benzothiazol-2-amine in 1 mL of anhydrous

DMSO (approx. 48 mM). Vortex for 30 seconds.

QC Check: Solution must be optically clear. If hazy, sonicate at 37°C for 5 minutes.

Intermediate Dilution: Prepare a 100x working solution in sterile PBS + 0.5% Tween-80. The

surfactant is critical to prevent micro-aggregation of the butyl tail.

Final Assay Concentration: Dilute 1:100 into assay media. Final DMSO concentration should

be
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1.0% (v/v).

Protocol A: Glutamate Excitotoxicity
Neuroprotection Assay
Rationale: Benzothiazoles like Riluzole function by inhibiting presynaptic glutamate release and

stabilizing inactivated states of voltage-gated sodium channels. This assay quantifies the

capacity of the 6-butyl analog to rescue neuronal cells from glutamate-induced oxidative stress

and excitotoxicity.

Materials
Cell Line: HT-22 (Murine hippocampal neuronal cell line) or SH-SY5Y (differentiated).

Inducer: L-Glutamate (monosodium salt).

Readout: MTT or CellTiter-Glo® (ATP quantification).

Controls: Riluzole (Positive), Vehicle (0.1% DMSO).

Experimental Workflow

Seed HT-22 Cells
(5k cells/well)

Pre-treatment (2h)
Test Cmpd (0.1 - 50 µM)

 24h recovery Glutamate Insult
(5 mM, 24h)

 Co-incubation Viability Assay
(MTT/ATP)

 Wash & Lyse Calculate EC50
(% Rescue)

Click to download full resolution via product page

Caption: Workflow for assessing neuroprotective efficacy against glutamate toxicity.

Step-by-Step Methodology
Seeding: Plate HT-22 cells at

cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.

Compound Preparation: Prepare a serial dilution of 6-Butyl-1,3-benzothiazol-2-amine (0.1, 1,

5, 10, 25, 50 µM) in serum-free DMEM.
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Critical: Maintain DMSO constant at 0.1% across all wells.

Pre-treatment: Aspirate media and add 50 µL of compound dilutions. Incubate for 2 hours.

This allows the lipophilic molecule to intercalate into the membrane and interact with ion

channels.

Insult: Add 50 µL of 10 mM L-Glutamate stock (Final concentration: 5 mM) directly to the

wells containing the compound.

Incubation: Incubate for 24 hours.

Quantification: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals

with DMSO and read Absorbance at 570 nm.

Data Analysis:

Protocol B: Antimicrobial Susceptibility (MIC
Determination)
Rationale: 6-substituted 2-aminobenzothiazoles exhibit antimicrobial activity, particularly

against Gram-positive bacteria, potentially via DNA gyrase inhibition or membrane perturbation.

The butyl chain enhances penetration through the peptidoglycan layer.

Materials
Strains:Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).[1]

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Detection: Optical Density (

) or Resazurin (colorimetric).

Experimental Workflow
Inoculum Prep: Prepare a bacterial suspension from overnight culture adjusted to 0.5

McFarland standard (~
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CFU/mL). Dilute 1:100 in CAMHB.

Plate Setup: Use a 96-well round-bottom plate.

Rows A-H: 2-fold serial dilution of 6-Butyl-1,3-benzothiazol-2-amine (Range: 128 µg/mL to

0.25 µg/mL).

Note: Due to solubility, ensure the highest concentration (128 µg/mL) does not precipitate.

If precipitation occurs, define the MIC as "> Solubility Limit."

Inoculation: Add 50 µL of diluted bacterial suspension to 50 µL of compound solution. Final

volume: 100 µL.

Incubation: 16–20 hours at 37°C.

Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible

growth.

Protocol C: False Positive De-Risking (Aggregation
Assay)
Rationale: Lipophilic compounds like 6-butyl-1,3-benzothiazol-2-amine are prone to forming

colloidal aggregates that sequester enzymes, leading to promiscuous inhibition (false

positives). This is a mandatory validation step for any enzymatic assay (e.g., Kinase or

Luciferase screening).

The Detergent-Sensitivity Test
If this molecule is being screened against an enzyme target (e.g., Aldose Reductase), perform

the assay in two conditions:

Standard Buffer: Enzyme + Substrate + Compound.

Detergent Buffer: Enzyme + Substrate + Compound + 0.01% Triton X-100.

Interpretation:

If
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shifts significantly (> 3-fold increase) in the presence of Triton X-100, the activity is likely due
to non-specific aggregation.

If

remains stable, the inhibition is likely specific.

Enzymatic Inhibition Observed

Repeat Assay with
0.01% Triton X-100

IC50 Increases >3x
(Potency Loss) IC50 Unchanged

Artifact: Colloidal Aggregation Valid: Specific Binding

Click to download full resolution via product page

Caption: Decision tree for distinguishing specific inhibition from colloidal aggregation artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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